4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine
Description
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-3-5-9(6-4-7)10-8(2)11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVHCNIBUDYGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Elucidation of Pyrazole Based Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful analytical tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are primary techniques for fingerprinting organic molecules. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively.
For 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the methyl protons, the pyrazole (B372694) NH proton, and the amine (NH₂) protons. The aromatic protons of the p-tolyl group would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to ortho- and meta-coupling. The methyl group on the p-tolyl ring would present as a singlet at around δ 2.3 ppm, while the methyl group at the C4 position of the pyrazole ring would also be a singlet, likely in a slightly different region. The NH and NH₂ protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would display signals for the quaternary carbons of the pyrazole and p-tolyl rings, as well as the protonated carbons. The chemical shifts would be characteristic of the pyrazole and aromatic ring systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on known data for similar pyrazole structures and may vary from experimental values.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole-NH | Broad singlet | - |
| Pyrazole-C3 | - | ~150-160 |
| Pyrazole-C4 | - | ~100-110 |
| Pyrazole-C5 | - | ~135-145 |
| NH₂ | Broad singlet | - |
| C4-CH₃ | Singlet | ~10-15 |
| p-tolyl-CH₃ | Singlet | ~20-25 |
| p-tolyl-aromatic CH | Doublets | ~120-130 |
| p-tolyl-quaternary C | - | ~130-140 |
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, which is essential for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the ortho- and meta-protons on the p-tolyl ring, confirming their adjacent positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms, for instance, linking the methyl proton signals to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is particularly valuable for identifying quaternary carbons and piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the C4-methyl protons to the C3, C4, and C5 carbons of the pyrazole ring, and from the p-tolyl methyl protons to the carbons of the aromatic ring.
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. Although less sensitive than ¹H NMR, it is a valuable tool for characterizing nitrogen-containing heterocycles. The ¹⁵N NMR spectrum of this compound would show distinct signals for the two nitrogen atoms in the pyrazole ring and the nitrogen of the amino group. The chemical shifts of the pyrazole nitrogens would be indicative of their "pyridine-like" and "pyrrole-like" nature within the aromatic ring, while the amino nitrogen signal would appear in a different region.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C functional groups.
Table 2: Expected Characteristic FTIR Absorption Bands for this compound Note: These are predicted wavenumber ranges and may differ from experimental values.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amine and pyrazole) | 3200-3500 |
| Aromatic C-H stretching | 3000-3100 |
| Aliphatic C-H stretching (methyl) | 2850-3000 |
| C=N stretching (pyrazole ring) | 1580-1650 |
| C=C stretching (aromatic and pyrazole rings) | 1450-1600 |
| N-H bending (amine) | 1550-1650 |
| C-H bending | 1350-1480 |
| C-N stretching | 1250-1350 |
Mass Spectrometric Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides a molecular fingerprint. For this compound, various mass spectrometric methods are employed to confirm its identity and probe its chemical structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. This technique distinguishes between compounds with the same nominal mass but different molecular formulas. For this compound (C₁₁H₁₃N₃), HRMS provides an exact mass measurement that serves as definitive proof of its composition.
The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). The protonated molecule, [M+H]⁺, is commonly observed.
Calculated Exact Mass for this compound
| Formula | Species | Theoretical m/z |
|---|---|---|
| C₁₁H₁₃N₃ | [M] | 187.11095 |
An experimental HRMS measurement yielding a mass-to-charge ratio that matches the theoretical value to within a few parts per million (ppm) would validate the molecular formula of C₁₁H₁₃N₃.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like aminopyrazoles. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. researchgate.net
For this compound, an ESI-MS spectrum would be expected to show a prominent base peak corresponding to the protonated molecular ion at an m/z of 188.12. Tandem mass spectrometry (MS/MS) experiments could be performed on this precursor ion to induce fragmentation, providing insights into the compound's structure. Common fragmentation pathways for related pyrazole structures might include the cleavage of bonds adjacent to the pyrazole ring or the loss of the amine group.
Direct Injection Mass Spectroscopy (DIMS)
Direct Injection Mass Spectroscopy (DIMS) is a high-throughput technique where a liquid sample is introduced directly into the mass spectrometer's ionization source without prior chromatographic separation. mdpi.com This method allows for the rapid analysis and confirmation of a compound's molecular weight. When analyzing a synthesized sample of this compound, DIMS would provide a swift confirmation of the presence of the target compound by detecting its molecular ion, typically the [M+H]⁺ ion at m/z 188.12. While it does not separate impurities, its speed makes it valuable for reaction monitoring and initial screening.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of photons, providing information about its aromatic and conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (e.g., π-π* transitions)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the most significant absorptions are typically due to π-π* transitions within the pyrazole and p-tolyl aromatic rings.
The spectrum would be expected to show characteristic absorption bands (λmax) in the UV region. The exact position and intensity (molar absorptivity, ε) of these bands are influenced by the solvent polarity and the specific electronic structure of the conjugated system. The presence of the amine group (an auxochrome) on the pyrazole ring is expected to influence the wavelength and intensity of these absorption maxima.
Elemental Analysis (C, H, N, S) for Stoichiometric Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides an empirical formula, and when combined with molecular weight data from mass spectrometry, it confirms the molecular formula. For a pure sample of this compound (C₁₁H₁₃N₃), the experimentally determined percentages of C, H, and N must align closely (typically within ±0.4%) with the theoretically calculated values. This serves as a crucial checkpoint for the purity and stoichiometric integrity of the synthesized compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 70.55% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.00% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.44% |
| Total | | | | 187.246 | 100.00% |
Crystallographic Analysis of Pyrazole Structures
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is an essential technique for the unambiguous determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to create a detailed model of the atomic arrangement, confirming the molecular structure of newly synthesized compounds. scielo.org.zamdpi.com This technique has been successfully applied to numerous pyrazole (B372694) derivatives to elucidate their structural characteristics. mdpi.commdpi.com
Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles
Interactive Table: Representative Bond Distances and Angles in Pyrazole Derivatives
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | Compound Type |
|---|---|---|---|---|---|
| Bond Length | C | C | - | ~1.409 Å | 4-Acylpyrazolone nih.gov |
| Bond Length | C | O | - | ~1.291 Å | 4-Acylpyrazolone nih.gov |
| Bond Length | C(pyridyl) | C(pyrazole) | - | 1.472(3) Å | Pyridylpyrazole mdpi.com |
| Dihedral Angle | Pyrazole Ring | p-Tolyl Ring | - | 51.26 (12)° | 4-Acylpyrazolone nih.gov |
| Dihedral Angle | Pyrazole Ring | Phenyl Ring | - | 28.56 (7)° | Pyrazolone (B3327878) Derivative nih.gov |
| Dihedral Angle | Pyrazole Ring | p-Tolylamino Ring | - | 31.99 (7)° | Pyrazolone Derivative nih.gov |
Determination of Crystal System and Space Group
Crystallographic studies of various pyrazole-containing compounds reveal that they crystallize in several different crystal systems, most commonly monoclinic and triclinic. The specific crystal system and space group are determined by the symmetry of the molecular packing in the crystal lattice. For example, a pyrazolone derivative with a p-tolyl group was found to crystallize in the triclinic space group P1. researchgate.netresearchgate.net Other related pyrazole compounds have been observed to crystallize in monoclinic systems with space groups such as P21/c, or in orthorhombic systems with space groups like P212121. nih.govnih.govresearchgate.netresearchgate.net
Interactive Table: Crystal System and Space Group Data for Various Pyrazole Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 5-methyl-4-[1-(5-methyl-4-phenyl-thiazol-2-ylamino)- ethylidene]-2-p-tolyl-2,4-dihydro-pyrazol-3-one | Triclinic | P1 | researchgate.netresearchgate.net |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H) | Monoclinic | P21/c | nih.gov |
| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P21/c | nih.gov |
| 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone | Triclinic | P-1 | nih.gov |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π, π-π Stacking)
Intermolecular interactions are critical in dictating the packing of molecules within a crystal. For pyrazoles containing an amine group, such as 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine, N-H···N hydrogen bonds are expected to be a dominant interaction. nih.gov In analogous amino-triazole compounds, molecules are linked by N-H···N hydrogen bonds involving the amino NH2 group and a nitrogen atom of the heterocyclic ring, which can form extensive three-dimensional networks. nih.govresearchgate.net Pyrazole rings themselves can act as both hydrogen bond donors and acceptors, leading to the formation of structures like dimers and trimers. mdpi.com
In addition to strong hydrogen bonds, weaker interactions like C-H···π forces play a significant role. nih.gov Studies on a related p-tolyl-substituted triazole revealed C-H···π interactions from the tolyl ring to the heterocyclic ring of a neighboring molecule. nih.govresearchgate.net In the crystal structure of (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H), a weak C-H···π interaction links molecules along the crystallographic axis. nih.gov Intramolecular hydrogen bonds are also observed, such as an N-H···O bond in a pyrazolone derivative which helps to stabilize the molecular conformation. nih.gov In some cases, π–π stacking interactions involving aromatic rings are also observed. researchgate.net
Conformational Insights in the Solid State
SCXRD provides valuable information about the preferred conformation of molecules in the solid state, particularly the orientation of rotatable groups. The dihedral angles between the plane of the pyrazole ring and its substituents are a key aspect of this analysis. In various pyrazole derivatives, the p-tolyl and other aryl rings adopt a non-coplanar orientation with respect to the central pyrazole ring.
For example, in one p-tolyl-containing pyrazole, the phenyl, p-tolyl, and p-methoxyphenyl rings were inclined to the pyrazole ring by 42.5 (2)°, 17.68 (19)°, and 52.20 (19)°, respectively. researchgate.net In a different molecule within the same crystal, these angles were 39.5 (2)°, 40.77 (19)°, and 59.76 (18)°. researchgate.net This variation highlights how different packing environments can influence the conformation. Similarly, the dihedral angle between the pyrazole ring and a p-tolylamino ring in another derivative was found to be 31.99 (7)°. nih.gov These torsional angles are influenced by a combination of steric effects and the formation of intermolecular interactions within the crystal lattice.
Powder X-ray Diffraction for Crystalline Phase Identification and Bulk Structure Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a microcrystalline powder. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. This technique is valuable for confirming that a synthesized bulk powder consists of the same crystalline phase as the single crystal used for structure determination. It is also used to assess sample purity, identify different polymorphic forms, and monitor phase transitions. For some pyrazolone-derived metal chelates, X-ray diffraction powder patterns have indicated that the bulk materials are crystalline and belong to the monoclinic system. researchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. eurasianjournals.comresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, provide a reliable balance between computational cost and accuracy for predicting molecular geometries, vibrational spectra, and various electronic parameters. nih.govnih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometric optimization. For pyrazole (B372694) derivatives, this is commonly performed using DFT methods, such as B3LYP with a 6-311G(d,p) basis set. kfupm.edu.sa This process finds the minimum energy conformation of the molecule in a gaseous phase. nih.gov
Following optimization, vibrational frequency analysis is conducted. nih.gov This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it allows for the prediction of the molecule's infrared (IR) spectrum. nih.govresearchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model. rdd.edu.iq For pyrazole derivatives, characteristic vibrational modes include N-H, C-H, C=N, and C-C stretching and bending within the pyrazole and tolyl rings. researchgate.net
Below is a table of predicted bond lengths and angles for the optimized geometry of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine, based on typical values for similar structures calculated using DFT.
| Predicted Geometric Parameters | |
|---|---|
| Parameter | Value |
| N1-N2 Bond Length | ~ 1.37 Å |
| N2-C3 Bond Length | ~ 1.33 Å |
| C3-C4 Bond Length | ~ 1.41 Å |
| C4-C5 Bond Length | ~ 1.39 Å |
| C5-N1 Bond Length | ~ 1.36 Å |
| C3-N(amine) Bond Length | ~ 1.38 Å |
| N1-N2-C3 Bond Angle | ~ 112° |
| N2-C3-C4 Bond Angle | ~ 105° |
| C3-C4-C5 Bond Angle | ~ 108° |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. acs.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how a molecule interacts with other species. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. nih.gov For pyrazole derivatives, the HOMO is typically localized over the pyrazole ring and the amine group, while the LUMO is distributed across the aromatic system. nih.gov
| Calculated Frontier Molecular Orbital Properties | |
|---|---|
| Property | Typical Value (eV) |
| HOMO Energy (EHOMO) | -5.3 to -6.0 |
| LUMO Energy (ELUMO) | -0.2 to -1.5 |
| Energy Gap (ΔE) | 4.4 to 5.1 |
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netasrjetsjournal.org These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding molecular behavior in chemical reactions. researchgate.net
Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Global Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Softness (S): The reciprocal of global hardness (S = 1 / 2η), indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).
| Calculated Global Reactivity Descriptors | |
|---|---|
| Descriptor | Formula |
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Electronegativity (χ) | (I + A) / 2 |
| Global Hardness (η) | (I - A) / 2 |
| Global Softness (S) | 1 / (2η) |
| Electrophilicity Index (ω) | μ² / (2η) |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov These areas are often associated with lone pairs of heteroatoms like nitrogen and oxygen. Blue regions represent positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the exocyclic amine group, indicating these are the primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogens. nih.gov
Molecular Modeling and Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its minimum energy, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility. eurasianjournals.com These methods are crucial for understanding how molecules behave in a more realistic, dynamic environment. nih.govnih.gov
Conformational analysis is the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For a molecule like this compound, rotation can occur around the bond connecting the p-tolyl group to the pyrazole ring. While some conformations may be more stable than others, the molecule is in constant motion. bohrium.com
Simulation of Molecular Interactions and Adsorption Phenomena
Molecular dynamics (MD) simulations are instrumental in studying how molecules like this compound interact with their environment and adsorb onto surfaces. These simulations model the movement of atoms over time, providing a dynamic picture of intermolecular forces.
For pyrazole derivatives, MD simulations have been effectively used to investigate their adsorption on metal surfaces, a key aspect in fields like corrosion inhibition. nih.govacs.orgbohrium.com In a typical simulation, a model system is constructed consisting of a surface (e.g., an Fe(110) crystal plane for steel) and a solution containing the inhibitor molecule, water, and relevant ions. nih.govacs.org The simulation tracks the trajectory of the pyrazole derivative as it approaches and interacts with the surface.
Analysis of these simulations reveals key aspects of the adsorption process:
Adsorption Energy: The strength of the interaction between the molecule and the surface is calculated, indicating the stability of the adsorbed layer.
Orientation: Simulations show the preferred orientation of the molecule on the surface. Pyrazole derivatives often adsorb in a nearly parallel orientation to maximize contact between their π-systems (the pyrazole and tolyl rings) and the surface atoms. acs.org
Interaction Sites: The specific atoms or functional groups responsible for the adsorption are identified. The nitrogen atoms of the pyrazole ring and the electron-rich aromatic rings are common sites for interaction with metal surfaces.
These computational studies provide a molecular-level explanation for experimental observations and help in designing molecules with enhanced adsorption properties. bohrium.com
Prediction of Thermodynamic Properties and Stability
The thermodynamic stability and electronic properties of this compound can be predicted using quantum mechanical calculations, particularly Density Functional Theory (DFT). doaj.org DFT calculations solve the electronic structure of a molecule to determine various energetic and reactivity parameters.
Key thermodynamic properties calculated for pyrazole derivatives include:
Heat of Formation (ΔHf): The energy change when the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔGf): Indicates the spontaneity of the molecule's formation.
Entropy (S): A measure of the molecule's disorder.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the molecule.
These parameters are crucial for understanding the molecule's stability under different conditions. mdpi.com For instance, DFT studies on pyrazole have shown how thermodynamic properties change with increasing temperature, leading to reduced molecular stability due to intensified molecular vibrations. doaj.org
Furthermore, DFT is used to calculate electronic properties that are closely related to stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity, as it is more energetically difficult to excite an electron from the HOMO to the LUMO. nih.gov DFT studies on various aminopyrazole and pyrazole derivatives have established relationships between their structure and the HOMO-LUMO gap, providing insights into their relative stabilities. researchgate.net
Below is a table representing typical thermodynamic and electronic parameters that can be calculated for a pyrazole derivative using DFT methods.
| Property | Description | Typical Significance for Pyrazole Derivatives |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Lower energy indicates a more stable structure. researchgate.net |
| Enthalpy (H) | The sum of the internal energy and the product of pressure and volume. | Used to predict heat changes in chemical reactions. mdpi.com |
| Gibbs Free Energy (G) | The energy available to do useful work; indicates reaction spontaneity. | Lower Gibbs free energy corresponds to greater stability. mdpi.com |
| Entropy (S) | A measure of the randomness or disorder of the system. | Increases with temperature, affecting overall stability. doaj.org |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | A larger gap implies higher stability and lower chemical reactivity. nih.gov |
In Silico Studies of Molecular Recognition (Excluding Biological Efficacy)
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. In silico methods are used to study how molecules like this compound might recognize and bind to a host molecule or receptor site. The pyrazole scaffold is a well-established building block in the design of receptors for molecular recognition, for example, in the complexation of carbohydrates. nih.gov
Computational studies in this area focus on predicting the geometry and strength of the complex formed between the ligand (e.g., this compound) and a receptor. These studies elucidate the specific interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the recognition process.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. nih.gov For aminopyrazole derivatives, docking studies are frequently used to understand how they might fit into the active sites of proteins. acs.orgrsc.org
The docking process involves:
Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the receptor.
Sampling: A search algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site.
Scoring: A scoring function estimates the binding affinity (often as a "docking score" or binding energy) for each generated pose. The lower the energy score, the more favorable the interaction is predicted to be.
Docking studies on related aminopyrazole compounds have shown that the aminopyrazole core often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of protein active sites. acs.org The tolyl and methyl groups would be predicted to engage in hydrophobic or van der Waals interactions within the binding pocket.
This table illustrates the typical output from a molecular docking simulation.
| Parameter | Description | Example Interpretation |
| Binding Energy | The estimated free energy of binding (e.g., in kcal/mol). | A more negative value indicates a stronger, more stable interaction between the ligand and the receptor. |
| Pose Rank | The ranking of different binding orientations based on their energy scores. | The top-ranked pose is the most probable binding mode. |
| Hydrogen Bonds | A list of specific hydrogen bonds formed between the ligand and receptor atoms. | Identifies key interactions that stabilize the complex; the amino group and pyrazole nitrogens are likely donors/acceptors. acs.org |
| Hydrophobic Contacts | A list of non-polar interactions between the ligand and receptor. | Shows how groups like the tolyl ring fit into hydrophobic pockets of the receptor. |
Following a docking simulation, a detailed analysis of the top-ranked binding poses is conducted to understand the nature of the ligand-receptor interactions. This analysis is crucial for explaining the basis of molecular recognition. The stability of the complex between a ligand like this compound and a receptor is determined by a combination of non-covalent interactions.
Key interactions for pyrazole derivatives typically include:
Hydrogen Bonding: The amino group (-NH₂) and the pyrazole ring nitrogens are potent hydrogen bond donors and acceptors. These interactions are highly directional and are fundamental to specific recognition. For instance, the aminopyrazole moiety is known to form three hydrogen bonds with the hinge region of Aurora kinases. acs.org
π-π Stacking: The aromatic p-tolyl and pyrazole rings can interact with aromatic amino acid residues (like phenylalanine, tyrosine, tryptophan) in a receptor through π-π stacking.
Hydrophobic Interactions: The non-polar methyl and tolyl groups can fit into hydrophobic pockets of a receptor, displacing water molecules and contributing favorably to the binding energy.
By analyzing the type, number, and geometry of these interactions, computational chemists can build a detailed model of the molecular recognition event, providing a foundation for understanding the molecule's potential function and for the rational design of new molecules with tailored binding properties.
Reactivity and Synthetic Transformations of 4 Methyl 5 P Tolyl 2h Pyrazol 3 Ylamine
Derivatization Strategies of the Aminopyrazole Core
The derivatization of the 4-methyl-5-p-tolyl-2H-pyrazol-3-ylamine core can be approached by targeting three main regions: the exocyclic primary amino group, the pyrazole (B372694) ring itself, and the peripheral p-tolyl group. Each site offers unique opportunities for chemical modification to modulate the molecule's properties.
The primary amino group at the C3 position is a key site for a variety of chemical transformations due to its nucleophilicity. These reactions are fundamental for introducing diverse functional groups and extending the molecular framework.
Acylation: The amino group readily undergoes acylation with reagents like acid chlorides or anhydrides. For instance, treatment of 5-aminopyrazoles with acetic anhydride (B1165640) can yield the corresponding acetamide (B32628) derivatives. This reaction is a common strategy to protect the amino group or to introduce a carbonyl moiety for further functionalization. scirp.org
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. N-alkylation introduces aliphatic chains that can influence the lipophilicity and steric profile of the molecule.
Condensation Reactions: The primary amino group is highly reactive in condensation reactions with various carbonyl compounds.
With Aldehydes and Ketones: It reacts with aldehydes and ketones to form Schiff bases (imines). These reactions are often catalyzed by acids and are crucial intermediates for the synthesis of more complex molecules. For example, condensation with various aldehydes is a key step in multicomponent reactions to build fused heterocyclic systems. nih.govmdpi.com
With 1,3-Dicarbonyl Compounds: Condensation with β-dicarbonyl compounds, such as acetylacetone, is a cornerstone for synthesizing fused pyrazole derivatives. scirp.org The reaction typically proceeds through the formation of an enamine intermediate, followed by cyclization. nih.gov
A summary of representative condensation reactions is presented below.
| Reactant | Product Type | Conditions | Reference |
| Aromatic Aldehydes | Schiff Bases (Imines) | Acid catalysis, various solvents | nih.govmdpi.com |
| 1,3-Diketones (e.g., Acetylacetone) | Enaminones, leading to fused rings | Acetic Acid, Reflux | nih.gov |
| Isatin Derivatives | Spiro[indoline-pyrazolo[3,4-b]quinolone]diones | Ceric ammonium (B1175870) nitrate (B79036) (CAN) in water | scirp.org |
This table is interactive. Click on headers to sort.
The pyrazole ring itself is an aromatic system, but its reactivity towards substitution is influenced by the existing substituents. The electron-donating amino group at C3 and the methyl group at C4 generally activate the ring towards electrophilic substitution.
Electrophilic Aromatic Substitution: The C4 position, if unsubstituted, is the most susceptible to electrophilic attack in aminopyrazoles. nih.gov However, in the title compound, this position is occupied by a methyl group. Therefore, electrophilic substitution would be directed elsewhere, though it is less common and may require harsh conditions. Halogenation, nitration, and sulfonation are typical electrophilic substitution reactions that could potentially occur on the pyrazole ring, though specific examples for this compound are not extensively documented.
Functionalization via Metal-Catalyzed Coupling: Modern synthetic methods allow for the functionalization of pyrazole rings through cross-coupling reactions. If a halo-substituted precursor of the title compound is available (e.g., a bromo- or iodo-pyrazole), palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. encyclopedia.pub
The p-tolyl group at the C5 position offers another site for chemical modification, primarily through electrophilic aromatic substitution on the benzene (B151609) ring.
Electrophilic Substitution on the Benzene Ring: The methyl group of the p-tolyl moiety is an ortho-, para-directing activator. Since the para position is blocked by the attachment to the pyrazole ring, electrophilic attack will occur at the ortho positions (relative to the methyl group). Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce functional groups onto this ring, allowing for further derivatization distant from the core aminopyrazole structure. tandfonline.com
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to other functional groups, such as a carboxylic acid (benzoic acid derivative), an aldehyde, or an alcohol, using appropriate oxidizing agents. This provides a handle for a wide range of subsequent chemical transformations.
Construction of Fused Heterocyclic Systems from 2H-Pyrazol-3-ylamines
One of the most significant applications of 3-aminopyrazoles, including this compound, is their use as synthons for the construction of fused heterocyclic systems. mdpi.com The bifunctional nature of the molecule, possessing a nucleophilic exocyclic amino group and a nucleophilic endocyclic nitrogen (N1), allows it to react with 1,3-bielectrophiles to form fused six-membered rings. mdpi.comarkat-usa.org
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant interest in medicinal chemistry. rsc.org They are commonly synthesized via the cyclocondensation reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comresearchgate.netresearchgate.net
The reaction mechanism involves an initial attack of the more nucleophilic exocyclic amino group on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by a condensation to form an enamine intermediate. Subsequent intramolecular cyclization occurs through the attack of the pyrazole's N1 nitrogen onto the second carbonyl group, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.net The regioselectivity of the cyclization is generally high, favoring the formation of the [1,5-a] isomer due to the higher nucleophilicity of the exocyclic amino group compared to the endocyclic N1 nitrogen. researchgate.net
| 1,3-Bielectrophile | Catalyst/Solvent | Product | Reference |
| β-Diketones (e.g., Acetylacetone) | Acetic Acid | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | mdpi.com |
| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyridine | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | researchgate.net |
| Enaminones | Acetic Acid / Ammonium Acetate | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
This table is interactive. Click on headers to sort.
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles, considered isomers of purines. nih.gov Their synthesis from 3-aminopyrazoles can be achieved through several routes, often involving condensation with α,β-unsaturated carbonyl compounds or multicomponent reactions. nih.govresearchgate.net
A common method is the reaction of a 3-aminopyrazole with an α,β-unsaturated ketone. mdpi.com The reaction is thought to proceed via a Michael addition of the C4 carbon of the pyrazole to the β-carbon of the unsaturated system, followed by cyclization involving the amino group and the carbonyl carbon, and subsequent aromatization. nih.gov Alternatively, multicomponent reactions involving an aldehyde, an active methylene (B1212753) compound (like a β-ketonitrile), and the 3-aminopyrazole provide a direct and efficient route to highly substituted pyrazolo[3,4-b]pyridines. nih.gov Catalysts such as ZrCl4 or L-proline can be employed to facilitate these transformations. mdpi.comresearchgate.net
| Reagents | Catalyst/Conditions | Product Core | Reference |
| α,β-Unsaturated Ketone | ZrCl4, DMF/EtOH, 95 °C | 4,6-Disubstituted Pyrazolo[3,4-b]pyridine | mdpi.com |
| Aldehyde, 3-(Cyanoacetyl)indole | Nano-magnetic MOF, 100 °C, Solvent-free | 4,5-Disubstituted Pyrazolo[3,4-b]pyridine-6-carbonitrile | nih.gov |
| Aldehyde, 1,3-Dicarbonyl Compound | L-Proline, Ethanol (B145695) | Densely functionalized Pyrazolo[3,4-b]pyridine | researchgate.net |
This table is interactive. Click on headers to sort.
Exploration of Other Fused Pyrazoloazines
The strategic positioning of amino and pyrazole nitrogen atoms in this compound makes it an ideal candidate for the synthesis of various fused pyrazoloazines, which are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines.
Pyrazolo[3,4-d]pyrimidines:
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from 3-aminopyrazole derivatives is a well-established synthetic route. This transformation typically involves the reaction of the aminopyrazole with a 1,3-dielectrophilic species, which provides the necessary carbon atoms to form the pyrimidine (B1678525) ring. For this compound, the reaction would proceed via cyclocondensation.
One common approach involves the use of reagents like N,N-disubstituted amides in the presence of a Vilsmeier reagent (e.g., PBr3 or POCl3), followed by treatment with an amine source like hexamethyldisilazane. nih.gov This one-flask method involves an initial Vilsmeier amidination and imination, followed by intermolecular heterocyclization to yield the pyrazolo[3,4-d]pyrimidine core. nih.gov The general mechanism involves the reaction of the exocyclic amino group and the endocyclic N2 nitrogen of the pyrazole ring with the electrophilic centers of the reagent.
Table 1: Plausible Reaction Conditions for the Synthesis of 5-Methyl-6-(p-tolyl)pyrazolo[3,4-d]pyrimidines
| Reagent/Catalyst System | Reaction Type | Expected Product |
|---|---|---|
| N,N-Dimethylformamide / PBr₃ then NH(SiMe₃)₂ | One-Flask Cyclocondensation | 5-Methyl-6-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine |
| β-Ketoesters | Cyclocondensation | Substituted 5-Methyl-6-(p-tolyl)pyrazolo[3,4-d]pyrimidin-4-ones |
Pyrazolo[1,5-a] mdpi.commdpi.comsemanticscholar.orgtriazines:
The synthesis of pyrazolo[1,5-a] mdpi.commdpi.comsemanticscholar.orgtriazines from 3-aminopyrazoles involves the annulation of a 1,3,5-triazine (B166579) ring onto the pyrazole scaffold. scispace.com This can be achieved through various strategies, including reactions with reagents that provide a C-N-C fragment. scispace.com For instance, the reaction of a 3-aminopyrazole with a compound containing a reactive C-N-C unit would lead to the formation of the fused triazine ring. The reaction is driven by the nucleophilicity of the pyrazole's N1 nitrogen and the exocyclic amino group.
Table 2: Potential Synthetic Routes to 7-Methyl-8-(p-tolyl)pyrazolo[1,5-a] mdpi.commdpi.comsemanticscholar.orgtriazines
| Reagent Type | Description | Expected Product |
|---|---|---|
| C-N-C fragment precursors | Reagents providing a three-atom component for triazine ring formation. | Substituted 7-Methyl-8-(p-tolyl)pyrazolo[1,5-a] mdpi.commdpi.comsemanticscholar.orgtriazine |
Isomerization Pathways and Regioselectivity Studies
The reactivity and the final structure of the fused heterocyclic products derived from this compound are critically dependent on tautomerism and the regioselectivity of the cyclization reactions.
Tautomerism:
3-Aminopyrazoles can exist in different tautomeric forms due to the migration of a proton between the pyrazole ring nitrogens (annular tautomerism) and potentially between the ring and the exocyclic amino group (amino-imino tautomerism). For this compound, the two primary annular tautomers are 4-Methyl-5-p-tolyl-1H-pyrazol-3-ylamine and 4-Methyl-3-p-tolyl-1H-pyrazol-5-ylamine. The relative stability of these tautomers is influenced by the electronic and steric nature of the substituents at positions 4 and 5. nih.gov The p-tolyl group at position 5 is likely to influence the electron density distribution in the pyrazole ring, thereby affecting the equilibrium between the tautomeric forms. The predominant tautomer in the reaction medium will dictate the reaction pathway and the structure of the final product.
Regioselectivity:
The presence of two nucleophilic nitrogen atoms in the pyrazole ring (N1 and N2) and the exocyclic amino group leads to the possibility of forming different regioisomers during cyclization reactions.
In the synthesis of pyrazolo[3,4-d]pyrimidines , the reaction typically involves the exocyclic amino group and the adjacent endocyclic nitrogen (N2). This leads to a linear fusion of the pyrimidine ring to the pyrazole core. The regioselectivity is generally high for this type of reaction with 3-aminopyrazoles.
For the synthesis of pyrazolo[1,5-a] mdpi.commdpi.comsemanticscholar.orgtriazines , the cyclization involves the exocyclic amino group and the non-adjacent endocyclic nitrogen (N1). This results in a bridged-head nitrogen atom in the fused system. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophilic reagent.
The regiochemical outcome of these reactions is a consequence of the relative nucleophilicity of the different nitrogen atoms in the starting aminopyrazole and the steric hindrance imposed by the methyl and p-tolyl substituents. Theoretical studies on similar systems have shown that the N1 nitrogen is often more nucleophilic, but steric factors can favor reactions at the N2 position. nih.gov
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Pyrazolo[3,4-d]pyrimidine |
| Pyrazolo[1,5-a] mdpi.commdpi.comsemanticscholar.orgtriazine |
| 5-Methyl-6-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine |
| 7-Methyl-8-(p-tolyl)pyrazolo[1,5-a] mdpi.commdpi.comsemanticscholar.orgtriazine |
| 4-Methyl-5-p-tolyl-1H-pyrazol-3-ylamine |
Advanced Applications in Chemical Research Excluding Biological/medicinal Efficacy and Safety
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine serves as a crucial building block in the synthesis of a wide array of organic compounds. The pyrazole (B372694) core, with its adjacent nitrogen atoms, provides a stable aromatic system that can be functionalized in various ways. The presence of the amine group at the 3-position and the methyl and p-tolyl groups at the 4- and 5-positions, respectively, offer multiple reactive sites for further chemical transformations.
The synthesis of pyrazole derivatives often involves the condensation of α,β-unsaturated aldehydes and ketones with hydrazine (B178648). wikipedia.org Substituted pyrazoles can also be prepared through the reaction of 1,3-diketones with hydrazine. wikipedia.org These synthetic routes allow for the introduction of various substituents onto the pyrazole ring, leading to a diverse library of compounds with tailored properties. The amino group of this compound can undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for its incorporation into larger, more complex molecular architectures. This versatility makes it an important intermediate in the preparation of various heterocyclic systems and other functionalized organic molecules. nih.govjmchemsci.comhilarispublisher.comresearchgate.net
Applications in Agrochemical Design and Development
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic ring. researchgate.net Pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides. rhhz.netnih.gov this compound, as a substituted pyrazole, represents a valuable scaffold for the design and development of new agrochemicals.
In the realm of herbicides, pyrazole derivatives are known to target key enzymes in plant metabolic pathways. For example, some pyrazole-based compounds are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the biosynthesis of plastoquinone (B1678516) and α-tocopherol. nih.gov The structural features of this compound, including the substituted phenyl ring, can be modified to optimize its interaction with the active site of such enzymes, potentially leading to the discovery of novel and selective herbicides. nih.gov
As for insecticides, the N-pyridylpyrazole scaffold is a key component of several commercial products that act as insect ryanodine (B192298) receptor (RyR) modulators. mdpi.com The core structure of this compound can be derivatized to mimic the binding mode of these insecticides, offering a pathway to new pest control agents. The diverse substitution patterns possible on the pyrazole ring allow for the fine-tuning of insecticidal activity and selectivity. mdpi.com
The following table summarizes the role of the pyrazole scaffold in various agrochemicals:
| Agrochemical Class | Mode of Action/Target | Reference |
| Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | nih.gov |
| Insecticides | Modulation of insect ryanodine receptors (RyRs) | mdpi.com |
| Fungicides | Inhibition of succinate (B1194679) dehydrogenase (SDH) | rhhz.net |
Research in Corrosion Inhibition Mechanisms and Surface Chemistry
Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic media. researchgate.netnih.govjocpr.comsemanticscholar.orgacs.orgiscientific.orgresearchgate.netresearchgate.netbohrium.com The ability of these compounds to protect metal surfaces is attributed to their adsorption onto the metal, forming a protective barrier that isolates the metal from the corrosive environment. nih.gov this compound, with its heteroatoms (nitrogen) and π-electrons in the aromatic rings, possesses the key structural features required for efficient corrosion inhibition.
The adsorption of pyrazole derivatives on a metal surface can be described by various isotherm models, such as the Langmuir, Temkin, and Freundlich isotherms. nih.govsemanticscholar.orgiscientific.org The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is often found to be a good fit for the adsorption of pyrazole-based inhibitors. nih.govsemanticscholar.org This suggests that the inhibitor molecules form a uniform protective layer on the metal. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the metal). researchgate.net
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the relationship between the molecular structure of an inhibitor and its efficiency. jocpr.comresearchgate.net Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can provide insights into the inhibitor's adsorption mechanism and performance. researchgate.net A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. A lower ΔE value suggests higher reactivity and thus better inhibition. The presence of electron-donating groups, such as the methyl and amino groups in this compound, is expected to enhance its corrosion inhibition properties.
The following table presents key quantum chemical parameters and their correlation with corrosion inhibition efficiency for pyrazole derivatives:
| Quantum Chemical Parameter | Correlation with Inhibition Efficiency | Reference |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Higher value indicates better inhibition | researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower value indicates better inhibition | researchgate.net |
| ΔE (Energy Gap) | Lower value indicates better inhibition | researchgate.net |
| Dipole Moment | Higher value can indicate stronger adsorption | researchgate.net |
Utilization in Analytical Chemistry Methodologies
The unique chemical properties of pyrazole derivatives also lend themselves to applications in analytical chemistry, particularly in the development of methods for trace analysis.
Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of samples prior to analysis. nih.gov The choice of sorbent material is critical for the selectivity and efficiency of the extraction. Pyrazole derivatives can be functionalized and immobilized onto solid supports to create novel SPE sorbents. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, making these materials suitable for the selective extraction of trace metals from complex matrices. Furthermore, the aromatic nature of the pyrazole ring and its substituents can lead to π-π stacking and hydrophobic interactions, enabling the extraction of organic pollutants, such as pesticides, from environmental samples. nih.gov The development of SPE methods using pyrazole-based sorbents, coupled with techniques like high-performance liquid chromatography (HPLC), offers a sensitive and selective approach for the determination of various analytes at trace levels. nih.gov
Contribution to Material Science and Optoelectronic Applications (e.g., Photophysical Properties)
There is currently no available research data on the specific contributions of this compound to material science or its optoelectronic applications. Studies detailing its photophysical properties, such as absorption and emission spectra, quantum yields, or its use in the development of organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices, have not been identified.
Generally, the broader class of pyrazole derivatives has been investigated for such applications. These compounds can exhibit interesting photophysical properties due to their aromatic nature and the presence of nitrogen atoms, which can influence their electronic characteristics. However, without specific experimental data for this compound, any discussion of its potential in this area would be purely speculative.
Data Table: Photophysical Properties
| Property | Value |
| Absorption Max (λmax) | Data not available |
| Emission Max (λem) | Data not available |
| Quantum Yield (Φ) | Data not available |
| Molar Extinction Coefficient (ε) | Data not available |
As indicated, no specific data on the photophysical properties of this compound has been found in the reviewed literature.
Significance in Supramolecular Chemistry and Polymer Science
Detailed research on the significance and application of this compound in the fields of supramolecular chemistry and polymer science is not present in the available scientific literature.
The fundamental structure of this compound, featuring a pyrazole ring with amino and methyl groups, as well as a tolyl substituent, suggests the potential for forming non-covalent interactions, which are central to supramolecular chemistry. The amino group and the pyrazole nitrogen atoms could act as hydrogen bond donors and acceptors, respectively. The aromatic tolyl and pyrazole rings could also participate in π-π stacking interactions. These are key features that allow for the self-assembly of molecules into larger, organized supramolecular structures.
In the context of polymer science, aminopyrazoles can sometimes be used as monomers or as functional additives. The amine group provides a reactive site that could potentially be used for polymerization reactions.
However, it must be reiterated that these are general principles based on the chemical structure. No specific studies have been published that demonstrate or investigate the use of this compound to create supramolecular assemblies or to synthesize or modify polymers. Therefore, no detailed research findings or data tables can be presented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
